2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride
Description
Properties
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3N2O/c1-4(9(12)18)17-7(5-2-3-5)6(11)8(16-17)10(13,14)15/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETZAPQZAMNLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C(=C(C(=N1)C(F)(F)F)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide.
Cyclopropylation: The cyclopropyl group can be added via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Formation of the propanoyl chloride: This final step involves the reaction of the pyrazole derivative with propanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
The compound 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a notable member of the pyrazole family, recognized for its diverse applications in scientific research, particularly in medicinal chemistry and agrochemical development. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C13H14BrF3N6O2
- Molecular Weight : 423.19 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
Structural Characteristics
The compound features a pyrazole ring substituted with a bromine atom, a trifluoromethyl group, and a cyclopropyl moiety, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in anticancer drug development. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess significant antitumor properties.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrazole derivatives for their anticancer activities. The findings indicated that modifications at the 4-position of the pyrazole ring enhance the compound's efficacy against breast cancer cells .
Agrochemicals
Herbicide Development
The structure of this compound suggests potential herbicidal properties. Compounds with trifluoromethyl groups are known to exhibit enhanced biological activity and stability in agrochemical formulations.
Case Study:
A research project focused on developing new herbicides reported that similar pyrazole derivatives showed effective weed control in agricultural settings. The introduction of halogenated groups significantly improved the herbicidal activity compared to non-halogenated analogs .
Material Science
Polymer Chemistry
This compound can be utilized in polymer synthesis as a building block for creating functionalized polymers with specific properties. The incorporation of trifluoromethyl groups can impart unique thermal and chemical resistance to the resulting materials.
Data Table: Polymer Properties Comparison
| Polymer Type | Monomer Used | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|---|
| Poly(pyrazole) | This compound | >250 | Excellent |
| Conventional Polymer | Styrene | <200 | Moderate |
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The cyclopropyl group may enhance the compound’s stability and resistance to metabolic degradation. These interactions can modulate biological pathways, leading to therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
Table 1: Key Properties of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl Chloride and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |
|---|---|---|---|---|---|
| This compound | 1006473-04-6 | C₁₀H₉BrClF₃N₂O | 353.55 | Acyl chloride | Br, cyclopropyl, CF₃ |
| 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 1006320-26-8 | C₁₀H₁₀BrF₃N₂O₂ | 327.10 | Carboxylic acid | Br, cyclopropyl, CF₃ |
| 3-(4-bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid | 1001518-96-2 | C₁₀H₁₀BrF₃N₂O₂ | 327.10 | Carboxylic acid | Br, cyclopropyl, CF₃ (propanoate chain) |
| 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 1005584-44-0 | C₈H₈BrF₃N₂O₂ | 301.06 | Carboxylic acid | Br, methyl, CF₃ |
Substituent Effects on Reactivity and Stability
- Cyclopropyl vs. Methyl Substituent :
The cyclopropyl group in the target compound enhances steric bulk and lipophilicity compared to the methyl group in 1005584-44-0. This increases metabolic stability in biological systems but may reduce solubility in polar solvents . - Acyl Chloride vs. Carboxylic Acid :
The acyl chloride derivative (CAS 1006473-04-6) exhibits significantly higher reactivity than its carboxylic acid counterparts (e.g., 1006320-26-8). For instance, acyl chlorides react rapidly with amines to form amides under mild conditions, whereas carboxylic acids require coupling agents like DCC .
Physicochemical Properties
- Density and Boiling Points :
The carboxylic acid analog (CAS 1001518-96-2) has a predicted density of 1.88 g/cm³ and boiling point of 377.9°C , whereas the acyl chloride’s density and boiling point are expected to be higher due to the chlorine atom’s electron-withdrawing effects . - Acidity: The carboxylic acid derivatives (e.g., 1006320-26-8) have a predicted pKa of ~4.15, making them weakly acidic.
Research Findings and Trends
- Synthetic Utility :
Acyl chlorides like CAS 1006473-04-6 are pivotal in synthesizing agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances bioavailability and metabolic resistance . - Comparative Stability : The cyclopropyl substituent in the target compound improves thermal stability compared to methyl-substituted analogs, as evidenced by its higher predicted boiling point .
Biological Activity
Overview
The compound 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10BrF3N2O
- Molar Mass : 327.097 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its bioavailability and binding affinity to target sites. Additionally, the bromine atom may facilitate halogen bonding, which can stabilize interactions with biological macromolecules.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including those related to this compound, demonstrate significant antimicrobial properties:
- Inhibition of Mycobacterium tuberculosis : Studies have shown that similar compounds exhibit inhibitory effects against Mycobacterium tuberculosis and nontuberculous mycobacteria. For example, derivatives with trifluoromethyl groups have been found to possess moderate activity against these pathogens .
2. Enzyme Inhibition
Compounds with structural similarities to this compound have been evaluated for their ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) Inhibition : Certain derivatives have shown promising results as AChE inhibitors, which are crucial for treating neurodegenerative diseases. The IC50 values for some hydrazinecarboxamides derived from similar structures ranged from 27.04 to 106.75 µM .
3. Cytotoxicity
The cytotoxic effects of related pyrazole compounds have been assessed in various cancer cell lines:
- Cytostatic Properties : While some derivatives exhibited cytostatic effects at high concentrations (100 µM), many were found to lack significant cytotoxicity against eukaryotic cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with this compound:
Q & A
Q. What are the optimal synthetic routes for 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using ethyl diazoacetate and a transition-metal catalyst (e.g., Rh(II)) .
Acylation : Reacting the pyrazole intermediate with propanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base (e.g., triethylamine) to minimize hydrolysis .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate).
- Use inert atmosphere (N₂/Ar) to prevent moisture sensitivity of the acyl chloride .
Table 1 : Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–75 | |
| Acylation | Propanoyl chloride, Et₃N, 0°C, 2h | 80–85 |
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer :
- 1H/13C NMR : Key signals include:
- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 389.3 (calculated).
- X-ray Crystallography : Resolve ambiguous stereochemistry; pyrazole and cyclopropane planes typically form a dihedral angle of 60–80° .
Validation : Compare spectral data with structurally analogous compounds (e.g., ethyl 5-(trifluoromethyl)-1-phenylpyrazole derivatives) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of acyl chloride vapors .
- Storage : Store in amber glass vials under inert gas (Ar) at –20°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer : Contradictions (e.g., unexpected coupling in NMR) may arise from dynamic processes or impurities. Strategies include:
Variable Temperature (VT) NMR : Identify conformational changes (e.g., restricted rotation in cyclopropane groups) .
2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., cyclopropyl-proton proximity to pyrazole ring) .
High-Resolution MS : Rule out isotopic interference (e.g., bromine’s 79/81 doublet) .
Case Study : A 2025 study resolved conflicting NOE signals for a pyrazole analog using X-ray data, confirming steric hindrance from the trifluoromethyl group .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
Methodological Answer : Regioselectivity challenges arise during cyclopropane or acyl group installation. Solutions:
- Directing Groups : Use electron-withdrawing substituents (e.g., Br at C4) to direct electrophilic acylation to N1 .
- Metal Catalysis : Pd-mediated cross-coupling for bromine substitution (e.g., Suzuki for aryl groups) .
Table 2 : Regioselectivity Trends in Pyrazole Derivatives
| Substituent Position | Preferred Reaction Site | Example Yield (%) | Reference |
|---|---|---|---|
| C4-Br | N1-Acylation | 85 | |
| C3-CF₃ | C5 Cyclopropanation | 70 |
Q. How do structural modifications (e.g., cyclopropane vs. methyl) impact biological activity?
Methodological Answer :
- In Silico Modeling : Compare steric/electronic profiles (e.g., cyclopropane’s rigidity vs. methyl’s flexibility) using DFT calculations .
- Bioassay Design : Test against bacterial models (e.g., E. coli MIC assays) or pesticide targets (e.g., insect GABA receptors) .
Case Study : Replacing cyclopropane with methyl in a related pyrazole reduced insecticidal activity by 60%, suggesting cyclopropane’s role in target binding .
Q. What advanced techniques validate stability under experimental conditions?
Methodological Answer :
Q. Critical Data :
Q. How are reaction mechanisms for key steps (e.g., acylation) elucidated?
Methodological Answer :
- Isotopic Labeling : Use D₂O to track proton exchange in NMR (e.g., acyl intermediate formation) .
- Kinetic Studies : Monitor acylation rate under varying temperatures to calculate activation energy (Eₐ) .
Mechanistic Insight : A 2011 study proposed a two-step pathway for pyrazole acylation: initial base-assisted chloride displacement, followed by nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
